Product packaging for 3,6-Dibromophthalic acid(Cat. No.:)

3,6-Dibromophthalic acid

Cat. No.: B12949634
M. Wt: 323.92 g/mol
InChI Key: CRPLMCJJHHCGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Aromatic Carboxylic Acids in Synthetic Chemistry

Halogenated aromatic carboxylic acids are a class of organic compounds that have found significant utility in synthetic chemistry. The presence of halogen atoms can influence the acidity of the carboxylic acid groups, direct further electrophilic substitution reactions, and serve as a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. Brominated aromatic compounds, in particular, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the reactivity of the carbon-bromine bond.

Overview of 3,6-Dibromophthalic Acid within Phthalate (B1215562) Derivative Chemistry

Phthalic acid and its isomers, isophthalic acid and terephthalic acid, are major commodity chemicals used in the production of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and plasticizers. wikipedia.orgnih.gov The introduction of bromine atoms to the phthalic acid backbone, as in this compound, is anticipated to modify properties such as flame retardancy, thermal stability, and reactivity. However, a thorough review of the scientific literature reveals that this compound is a less-studied isomer compared to other brominated phthalic acids, such as tetrabromophthalic anhydride (B1165640), which is a known flame retardant. scirp.org

Scope and Research Objectives for this compound

The primary objective of this article is to present a focused overview of the existing scientific knowledge pertaining exclusively to this compound. This includes its fundamental properties, potential synthetic pathways, and prospective, though not yet extensively explored, applications. Due to the limited specific research on this compound, this article also highlights the gaps in the current understanding and suggests potential avenues for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2O4 B12949634 3,6-Dibromophthalic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPLMCJJHHCGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dibromophthalic Acid and Its Precursors

Historical and Contemporary Approaches to Phthalic Acid Halogenation

The halogenation of phthalic acid and its anhydride (B1165640) has been a subject of chemical investigation for over a century. Early methods often involved harsh conditions and lacked the regioselectivity seen in modern techniques. wikipedia.org Nineteenth-century approaches included the oxidation of naphthalene (B1677914) tetrachloride with nitric acid or the use of fuming sulfuric acid with a mercury catalyst to produce phthalic acid itself. wikipedia.org The direct halogenation of phthalic acid or its anhydride has evolved to provide more controlled and efficient syntheses of specific isomers like 3,6-dibromophthalic acid.

Bromination of Phthalic Anhydride: Catalytic and Reagent Considerations

The direct bromination of phthalic anhydride is a primary route to its halogenated derivatives. A common and effective method for synthesizing 3,6-dibromophthalic anhydride, the direct precursor to this compound, involves the use of elemental bromine in the presence of fuming sulfuric acid (oleum) and a catalytic amount of iodine. mdpi.comresearchgate.net This electrophilic aromatic substitution reaction typically requires heating to drive the reaction forward. mdpi.com For instance, one procedure involves stirring phthalic anhydride with oleum (B3057394), bromine, and iodine at 60°C for 24 hours. mdpi.com However, this method can result in modest yields, with one report citing a 22% yield of 3,6-dibromophthalic anhydride. mdpi.comresearchgate.net

Alternative catalytic systems have also been explored. For example, iron-based catalysts, such as finely divided metallic iron or anhydrous ferric chloride, have been patented for the bromination of phthalic anhydride. google.com These reactions are typically carried out at higher temperatures, in the range of 190°C to 220°C, with an excess of elemental bromine. google.com The goal of these catalytic approaches is to provide an economical and commercially viable method for producing brominated phthalic anhydrides. google.com

The choice of brominating agent and reaction conditions is crucial for achieving the desired substitution pattern. While direct bromination of phthalic anhydride can yield the 3,6-dibromo derivative, other isomers can also be formed. The reaction conditions must be carefully controlled to maximize the yield of the target compound.

Hydrolysis Pathways for 3,6-Dibromophthalic Anhydride

Once 3,6-dibromophthalic anhydride is obtained, it is readily converted to this compound through hydrolysis. This reaction involves the cleavage of the anhydride ring by water to form the corresponding dicarboxylic acid. A typical laboratory procedure involves refluxing the anhydride in a mixture of a water-miscible organic solvent, such as tetrahydrofuran (B95107) (THF), and deionized water. mdpi.com This process is generally high-yielding, with reports of up to 94% conversion of 3,6-dibromophthalic anhydride to this compound after refluxing for 24 hours. mdpi.com

The kinetics of phthalic anhydride hydrolysis have been studied, revealing that the reaction can be influenced by pH and the presence of buffers. researchgate.netrsc.org The hydrolysis of phthalic anhydride itself is relatively insensitive to pH in acidic to neutral conditions. rsc.org The addition of electrolytes or co-solvents like dioxane can retard the rate of hydrolysis. rsc.org These kinetic insights are valuable for optimizing the hydrolysis step in the synthesis of this compound.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry continually seeks to improve upon traditional methods by incorporating principles of efficiency, safety, and environmental responsibility.

Green Chemistry Principles in this compound Synthesis

While specific green syntheses for this compound are not extensively detailed in the provided search results, the broader principles of green chemistry offer a framework for future research. This includes the development of catalytic systems that operate under milder conditions and the use of more atom-economical reagents. snu.ac.kr The use of water as a solvent, where possible, is also a key aspect of green chemistry. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. This involves a systematic study of parameters such as temperature, reaction time, and the stoichiometry of reactants and catalysts. For the bromination of phthalic anhydride, for example, controlling the rate of bromine addition and maintaining a specific temperature range can be critical to prevent side reactions and the formation of over-brominated products. google.com

In the subsequent hydrolysis step, while generally efficient, optimization could involve exploring different solvent systems or the use of catalysts to accelerate the reaction at lower temperatures, thus saving energy. High-throughput screening and combinatorial optimization techniques, although not specifically reported for this synthesis, represent powerful tools for rapidly identifying optimal reaction conditions. mpg.de

Regioselective Bromination in Phthalic Acid Systems: A Comparative Analysis

Achieving regioselectivity in the bromination of phthalic acid and its derivatives is a significant challenge due to the presence of two deactivating carboxyl groups. The directing effects of these groups influence the position of the incoming bromine substituent.

In the case of phthalic anhydride, the anhydride ring itself influences the regioselectivity of electrophilic substitution. The synthesis of 3,6-dibromophthalic anhydride indicates a preference for substitution at these positions under certain conditions. mdpi.comresearchgate.net However, the formation of other isomers, such as 4,5-dibromophthalic anhydride, is also possible and has been reported. vulcanchem.com

A comparative analysis with other isomers of phthalic acid, such as isophthalic acid, reveals different regioselective outcomes. For example, the bromination of isophthalic acid in oleum can yield 4,6-dibromoisophthalic acid. The use of different brominating agents, such as N-bromosuccinimide (NBS), can also lead to different substitution patterns. mdpi.com Theoretical analysis and computational methods can be employed to predict the most likely sites of bromination based on the electronic properties of the substrate. mdpi.com

Understanding the factors that govern regioselectivity is crucial for the targeted synthesis of specific brominated phthalic acid isomers. These factors include the nature of the substrate, the choice of brominating agent and catalyst, and the reaction conditions.

Interactive Data Table: Synthesis of 3,6-Dibromophthalic Anhydride

ReactantsCatalyst/ReagentSolvent/MediumTemperature (°C)Time (h)Yield (%)Reference
Phthalic anhydride, BromineIodineFuming Sulfuric Acid (Oleum)602422 mdpi.com, researchgate.net
Phthalic anhydride, BromineFinely divided IronNone (neat)190-220-High (implied) google.com
Phthalic anhydride, BromineAnhydrous Ferric ChlorideNone (neat)190-220-High (implied) google.com

Interactive Data Table: Hydrolysis of 3,6-Dibromophthalic Anhydride

ReactantSolvent/MediumReaction TypeTime (h)Yield (%)Reference
3,6-Dibromophthalic AnhydrideTetrahydrofuran/WaterReflux2494 mdpi.com

Derivatization Chemistry and Reaction Pathways of 3,6 Dibromophthalic Acid

Esterification Reactions of 3,6-Dibromophthalic Acid

The carboxylic acid functionalities of this compound readily undergo esterification with various alcohols to produce the corresponding phthalate (B1215562) esters. This classic reaction is a cornerstone in modifying the properties of the parent acid and incorporating it into larger molecular frameworks.

The synthesis of simple dialkyl esters of this compound can be achieved through standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the diacid with an excess of alcohol in the presence of a strong acid catalyst. A specific example is the synthesis of 3,6-dibromo-bis(2-undecanyl) phthalate. This is typically preceded by the hydrolysis of 3,6-dibromophthalic anhydride (B1165640) in a mixture of tetrahydrofuran (B95107) (THF) and water under reflux conditions to yield this compound as a white solid in high yield (94%). mdpi.com The subsequent esterification with a suitable alcohol, like 2-undecanol, would then furnish the desired phthalate ester.

Beyond simple esters, this compound and its derivatives are valuable monomers for the construction of polyesters and other polymeric architectures. The presence of the two bromine atoms provides a handle for further functionalization, such as through cross-coupling reactions, which can be used to create complex, conjugated polymers. For instance, copolymers like poly[2,2′-bithiophene-alt-(3′,6′-bis(2-undecanyl)phthalate)] have been synthesized via Stille coupling polymerization. mdpi.com This demonstrates the utility of this compound derivatives in creating advanced materials with specific electronic and optical properties. The general principle of polyesterification involves the condensation reaction between a dicarboxylic acid and a diol, often with the removal of water to drive the reaction to completion. youtube.com

Table 1: Synthesis of this compound and a Phthalate Ester Derivative

Reactant(s) Product Reaction Conditions Yield Reference
3,6-Dibromophthalic anhydride, THF/waterThis compoundReflux94% mdpi.com
This compound, 2-undecanol3,6-Dibromo-bis(2-undecanyl) phthalateEsterificationNot specified mdpi.com

A significant application of this compound derivatives lies in the development of thermocleavable polymers. These are polymers designed to undergo controlled degradation upon heating, a property that is highly desirable in applications such as removable adhesives, temporary substrates for electronics, and drug delivery systems. The incorporation of 3,6-dibromophthalate esters into a polymer backbone introduces thermally labile linkages.

Research has shown that polymers containing 3,6-bis(secondary alkyl) phthalate units exhibit thermocleavable properties. mdpi.com Upon thermal treatment, these polymers undergo a weight loss at around 300 °C, which corresponds to the elimination of the secondary ester groups. This process transforms the soluble precursor polymers into insoluble active phthalic anhydride polymers, indicating a change in the material's properties and good stability of the resulting film. researchgate.net This thermal cleavage is a key feature that makes these materials suitable for applications requiring controlled degradation. The ability to precisely control the bandgap of these polymers through thermal treatment further enhances their potential for use in energy harvesting devices like solar cells. mdpi.comresearchgate.net

Amidation and Imide Formation from this compound Derivatives

The carboxylic acid groups of this compound can be readily converted to amides and imides through reactions with amines. These reactions typically proceed via an activated carboxylic acid derivative, such as an acid chloride or anhydride, to facilitate the nucleophilic attack by the amine.

Brominated phthalimides are important intermediates in organic synthesis, particularly for the preparation of other functionalized molecules. While the direct amidation of this compound is possible, a more common route involves the use of its corresponding anhydride, 3,6-dibromophthalic anhydride. The reaction of the anhydride with an amine or ammonia (B1221849) leads to the formation of a phthalamic acid intermediate, which upon heating, cyclizes to form the phthalimide (B116566).

Phthalimide itself can be prepared by heating phthalic anhydride with aqueous ammonia or by fusing the anhydride with ammonium (B1175870) carbonate. byjus.com This principle can be extended to the synthesis of brominated phthalimides from 3,6-dibromophthalic anhydride. The resulting N-substituted or unsubstituted brominated phthalimides can serve as precursors for various other compounds. For example, the Gabriel synthesis of primary amines utilizes the potassium salt of phthalimide, a reaction that could potentially be adapted for brominated analogs. byjus.com

Brominated phthalonitriles are valuable precursors for the synthesis of phthalocyanines, which have applications as dyes, pigments, and in photodynamic therapy. A common synthetic strategy for phthalonitriles involves the dehydration of the corresponding phthalamide. This "acidic route" typically follows a sequence from the phthalic acid to the anhydride, then to the imide, the amide, and finally the nitrile. semanticscholar.org

A specific method for the synthesis of 3,6-dibromophthalonitrile (B12502627) has been reported starting from 3,6-dihydroxyphthalonitrile. google.comgoogle.com This process involves a reaction with triphenylphosphine (B44618) and bromine in acetonitrile. google.comgoogle.com Although this does not start directly from this compound, it highlights a synthetic pathway to a key brominated derivative. Another report mentions the synthesis of 3,6-dibromophthalonitrile from 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide. worldscientific.com The conversion of a dihydroxy-substituted precursor to a dibromo-substituted product is a significant transformation in the synthesis of functionalized phthalonitriles.

Table 2: Synthesis of 3,6-Dibromophthalonitrile

Starting Material Reagents Reaction Conditions Yield Reference
3,6-DihydroxyphthalonitrileTriphenylphosphine, Bromine, Acetonitrile1. 30-40 °C, then 60-70 °C for 30 min2. 180-200 °CUp to 80% google.comgoogle.com

Nucleophilic Substitution and Cross-Coupling Reactions at Bromine Centers

The bromine atoms on the aromatic ring of this compound and its derivatives are susceptible to nucleophilic substitution and are excellent partners in palladium-catalyzed cross-coupling reactions. These reactions provide powerful tools for introducing a wide range of functional groups onto the phthalic acid backbone.

Aromatic nucleophilic substitution (SNAr) reactions can occur when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the case of this compound, the carboxylic acid groups (or their ester or imide derivatives) provide some electron-withdrawing character, potentially facilitating the displacement of the bromide ions by strong nucleophiles.

More versatile are the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.comyoutube.com This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. youtube.com The C-Br bonds in this compound derivatives are well-suited for such reactions, allowing for the formation of new carbon-carbon bonds. This strategy is instrumental in the synthesis of complex molecules, including the polymeric architectures mentioned in section 3.1.1. The reaction is highly tolerant of various functional groups, making it a powerful tool for the late-stage functionalization of molecules. youtube.com By choosing the appropriate boronic acid or boronic ester, a wide variety of aryl or alkyl groups can be introduced at the 3 and 6 positions of the phthalic acid ring.

Material Science Applications of 3,6 Dibromophthalic Acid Derivatives

Advanced Polymeric Materials Derived from 3,6-Dibromophthalic Acid

The incorporation of this compound, often in its anhydride (B1165640) form (3,6-dibromophthalic anhydride), into polymer structures can impart desirable characteristics such as flame retardancy and modified electronic properties.

While direct applications of this compound in copolymers for organic solar cells are not extensively documented in dedicated studies, the principles of polymer chemistry suggest its potential. The electron-withdrawing nature of the bromine atoms and the carboxylic acid groups can influence the electronic energy levels of a resulting copolymer. In organic electronics, tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient charge separation and transport. The diacid or its anhydride can be polymerized with various aromatic comonomers to create donor-acceptor copolymers, a common strategy in the design of materials for organic photovoltaic devices.

The synthesis of specialty polymers with tunable properties is a significant area of materials research. Halogenated compounds, including brominated phthalic anhydrides, are well-known for their use as reactive flame retardants. researchgate.netnih.gov When 3,6-dibromophthalic anhydride is incorporated into the backbone of polymers like polyesters or polyimides, it can enhance their fire resistance. researchgate.net The bromine atoms can act as radical traps in the gas phase during combustion, interrupting the fire cycle.

Polyimides, known for their exceptional thermal stability and mechanical properties, can be synthesized through the polycondensation of a dianhydride with a diamine. google.com The use of 3,6-dibromophthalic anhydride in such syntheses would be expected to yield polyimides with inherent flame-retardant properties. Polyetherimides (PEIs), a subclass of polyimides, are high-performance amorphous thermoplastics with high-temperature resistance and excellent mechanical and electrical properties. wikipedia.orgspecialchem.commurraystate.edualro.com The incorporation of bromine through monomers like 3,6-dibromophthalic anhydride could further enhance the flame retardancy of these materials. alro.com

The properties of these specialty polymers can be tuned by adjusting the content of the brominated monomer and by the choice of the comonomers. This allows for the creation of materials tailored for specific applications where a combination of thermal stability, mechanical strength, and flame retardancy is required.

Table 1: Potential Properties of Polymers Derived from 3,6-Dibromophthalic Anhydride

Polymer TypePotential Property EnhancementPotential Applications
PolyimidesInherent flame retardancy, high thermal stabilityAerospace components, electronics
PolyestersImproved fire resistanceCoatings, textiles, composites
PolyetherimidesEnhanced flame retardancy, high performanceAutomotive parts, electrical insulators

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF.

Phthalic acids and their derivatives are commonly used as organic linkers in the synthesis of MOFs. nih.govresearchgate.net While the direct use of this compound as a linker is not widely reported in dedicated studies, its structure is well-suited for this purpose. The two carboxylic acid groups can coordinate to metal centers, forming the characteristic network structure of a MOF. The presence of the bromine atoms on the aromatic ring can influence the framework's properties in several ways, including modifying the pore size and shape, and introducing specific functionalities within the pores. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a role in the assembly and stability of the crystal structure.

The design of MOFs with specific properties often relies on the careful selection of the organic linker. The incorporation of halogenated phthalates, such as this compound, follows several key principles:

Modulation of Pore Environment: The bromine atoms would project into the pores of the MOF, creating a halogen-rich environment. This could lead to selective adsorption of guest molecules that can interact with the halogen atoms.

Functionalization: The bromine atoms can serve as sites for post-synthetic modification. For instance, they could be replaced with other functional groups through chemical reactions after the MOF has been formed, allowing for the introduction of new functionalities.

Table 2: Potential Effects of Incorporating this compound in MOFs

FeatureInfluence of this compoundPotential Application
Pore ChemistryHalogen-rich environmentSelective gas separation, catalysis
Framework TopologySteric influence on network formationDesign of novel MOF structures
Post-Synthetic ModificationReactive sites for functionalizationTailoring of MOF properties for specific tasks

Precursors for Macrocyclic Systems and Supramolecular Assemblies

Macrocyclic compounds and supramolecular assemblies are large, complex molecules and organized molecular systems held together by non-covalent interactions. google.com The synthesis of these structures often relies on pre-designed molecular building blocks.

This compound and its derivatives can serve as precursors for the construction of macrocycles. The dicarboxylic acid functionality allows for the formation of ester or amide linkages with diols or diamines, respectively, in a ring-closing reaction to form a macrocyclic structure. The bromine atoms can be used to direct the conformation of the macrocycle or to serve as handles for further functionalization.

In the realm of supramolecular chemistry, the ability of the carboxylic acid groups to form hydrogen bonds, and the potential for the bromine atoms to engage in halogen bonding, makes this compound an interesting candidate for the design of self-assembling systems. These non-covalent interactions can guide the spontaneous organization of molecules into well-defined, higher-order structures. While specific examples utilizing this compound are not prevalent in the literature, the fundamental principles of supramolecular chemistry suggest its potential in this field.

Synthesis of Boron Subphthalocyanines from Halogenated Phthalonitriles

Boron subphthalocyanines (BsubPcs) are a unique class of aromatic macrocycles composed of three diiminoisoindoline units coordinated to a central boron atom. nih.gov These bowl-shaped molecules have attracted significant interest for their applications in organic electronics, including solar cells and photodynamic therapy. nih.gov

The synthesis of BsubPcs often involves the template condensation of phthalonitrile (B49051) precursors in the presence of a boron source, such as boron trichloride (B1173362) (BCl3). researchgate.net Halogenated phthalonitriles, such as 3,6-dibromophthalonitrile (B12502627) derived from this compound, are used to create peripherally functionalized BsubPcs. The synthesis of 3,6-dibromophthalonitrile from 3,6-dihydroxyphthalonitrile provides an effective route to this key precursor. google.comgoogle.com

The general reaction for forming a BsubPc involves the cyclotrimerization of a phthalonitrile derivative. By using 3,6-dibromophthalonitrile, a BsubPc with bromine atoms at the peripheral positions is obtained. These halogen atoms significantly influence the properties of the resulting macrocycle.

Engineering Electronic Properties through Peripheral Halogenation

The introduction of halogen atoms, such as bromine, onto the periphery of the subphthalocyanine (B1262678) macrocycle is a powerful strategy for tuning its electronic properties. worldscientific.com Halogenation, particularly at the peripheral positions, has several key effects:

Increased Electron Affinity : Halogens are electron-withdrawing groups. Their presence on the BsubPc framework increases the electron affinity of the molecule. acs.org This makes the resulting material a better electron acceptor, which is a desirable characteristic for applications in organic photovoltaic devices where they can be used to replace fullerenes. nih.gov

Modified Redox Potentials : The electron-withdrawing nature of bromine atoms stabilizes the frontier molecular orbitals (HOMO and LUMO). This leads to changes in the oxidation and reduction potentials of the BsubPc. rsc.org Specifically, the first oxidation potentials can be varied over a range, and the first reduction potentials can also be systematically tuned by the choice and position of the halogen substituents. rsc.org

Enhanced Intermolecular Interactions : The bromine atoms can participate in halogen bonding and other non-covalent interactions, which can influence the solid-state packing and morphology of thin films, impacting charge transport properties in electronic devices.

The ability to systematically modify the electronic structure through peripheral halogenation, using precursors like 3,6-dibromophthalonitrile, is a cornerstone of designing next-generation organic electronic materials. worldscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons provide key insights into their electronic environment. The presence of two bromine atoms and two carboxylic acid groups on the benzene (B151609) ring significantly influences the positions of the proton signals. The protons on the aromatic ring of a substituted phthalic acid derivative would typically appear as distinct signals, with their chemical shifts and coupling constants revealing their relative positions. For instance, in related phthalic acid derivatives, the aromatic protons often exhibit complex splitting patterns due to spin-spin coupling. mdpi.com

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for the carboxyl carbons and the aromatic carbons. The chemical shifts of the brominated carbons would be significantly different from those of the non-brominated carbons, allowing for their unambiguous assignment.

Interactive Data Table: Expected NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Multiplicity Notes
¹H (Aromatic) 7.5 - 8.5 Doublet The two equivalent aromatic protons would appear as a single signal.
¹H (Carboxyl) 10.0 - 13.0 Singlet (broad) The acidic protons of the carboxylic acid groups.
¹³C (Carboxyl) 165 - 175 Singlet The two equivalent carboxylic acid carbons.
¹³C (C-Br) 120 - 130 Singlet The two carbons directly bonded to bromine atoms.
¹³C (C-COOH) 130 - 140 Singlet The two carbons bonded to the carboxylic acid groups.
¹³C (Aromatic CH) 130 - 140 Singlet The two equivalent aromatic carbons bonded to hydrogen.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key characteristic absorption bands for this compound include:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid groups, which are typically involved in hydrogen bonding. vscht.cz

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. vscht.cze-journals.in

C-O Stretch: The C-O stretching vibration of the carboxylic acid group usually appears in the region of 1300-1200 cm⁻¹. e-journals.in

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. vscht.cz

The disappearance of the broad O-H stretch and the shift in the C=O stretching frequency in the IR spectra of derivatives of this compound can confirm the occurrence of reactions at the carboxylic acid groups. e-journals.in

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 3300 - 2500 Strong, Broad
C-H Stretch (Aromatic) 3100 - 3000 Medium
C=O Stretch (Carboxylic Acid) 1710 - 1680 Strong
C=C Stretch (Aromatic) 1600 - 1450 Medium to Weak
C-O Stretch (Carboxylic Acid) 1320 - 1210 Strong
C-Br Stretch < 800 Medium to Strong

Mass Spectrometry (MS) in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄Br₂O₄), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). nih.gov

This isotopic pattern would appear as a cluster of peaks, with the relative intensities of the peaks for the molecular ion (M), M+2, and M+4 being approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, the loss of water (H₂O) or carbon dioxide (CO₂) from the molecular ion is a common fragmentation pathway for carboxylic acids.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Powder XRD can be used to identify the crystalline phase of the material and to assess its purity. units.it The diffraction pattern obtained from a powdered sample is a unique "fingerprint" of the crystalline compound. units.it By comparing the experimental powder pattern with a reference pattern, one can confirm the identity of the synthesized this compound. Studies on related phthalic acid complexes have shown that they can crystallize in various systems, such as orthorhombic or monoclinic, depending on the co-former. researchgate.net

Conclusion and Future Research Directions

3,6-Dibromophthalic acid remains a relatively obscure compound within the vast family of phthalate (B1215562) derivatives. While its structure suggests potential applications in areas such as flame retardancy and as a versatile synthetic building block, a significant portion of its chemical landscape is yet to be explored. The lack of readily available, detailed research findings underscores a clear gap in the scientific literature.

Future research should focus on developing efficient and selective synthetic routes to obtain pure this compound. A thorough characterization of its physicochemical and spectroscopic properties is paramount. Subsequently, systematic studies into its reactivity and its potential as a monomer in polymer synthesis would be crucial to unlock its hypothesized applications. The journey to fully understand and utilize this compound is still in its nascent stages, offering a fertile ground for new scientific discoveries.

Computational Chemistry and Theoretical Investigations of 3,6 Dibromophthalic Acid Systems

Density Functional Theory (DFT) in Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is extensively used to predict the ground-state properties of molecules like 3,6-dibromophthalic acid. By solving the Schrödinger equation in terms of electron density, DFT can determine the optimal molecular geometry and various electronic properties.

A typical DFT calculation, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would begin with a geometry optimization of this compound. This process minimizes the energy of the molecule to predict its most stable three-dimensional structure. The output provides precise data on bond lengths, bond angles, and dihedral angles. For example, studies on analogous halogenated aromatic compounds, such as 3,6-dichlorocarbazole (B1220011), have successfully used DFT (B3LYP/6-311G**) to calculate optimized geometries that are in good agreement with experimental data. nih.gov Similarly, research on 1,3-dicarbomethoxy-4,6-benzenedicarboxylic acid utilized DFT to perform structural optimization by minimizing the forces acting on the atoms. electrochemsci.org

The following table illustrates the type of geometric parameters that would be obtained from a DFT optimization of this compound, based on expected values for such a structure.

Interactive Table: Predicted Molecular Geometry Parameters for this compound (Illustrative)

ParameterAtoms InvolvedPredicted Value (Illustrative)
Bond Length (Å)C-Br1.89
Bond Length (Å)C=O1.21
Bond Length (Å)C-OH1.35
Bond Angle (°)C-C-Br121.0
Bond Angle (°)O=C-OH123.0
Dihedral Angle (°)Br-C-C-C0.0

Beyond geometry, DFT is crucial for analyzing the electronic structure. Key insights are derived from the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. mdpi.com For this compound, the electron-withdrawing nature of the bromine atoms and carboxylic acid groups is expected to lower the LUMO energy, making it a potential electron acceptor.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms and positive potential (blue) near the acidic hydrogen atoms, indicating sites prone to electrophilic and nucleophilic attack, respectively.

Ab Initio and Semi-Empirical Methods for Reaction Mechanism Studies

Understanding how this compound participates in chemical reactions, such as esterification, anhydride (B1165640) formation, or polymerization, requires studying the corresponding reaction mechanisms. Ab initio and semi-empirical methods are employed to map out the potential energy surfaces of these reactions.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation without using empirical parameters, deriving results from first principles. These methods can be highly accurate but are computationally demanding. They are often used to locate and characterize transition states—the highest energy points along a reaction pathway—and reaction intermediates. For example, a study on the reaction of methyl radical with propene used high-level ab initio calculations (CCSD(T)) to investigate the potential energy surface and identify key intermediates and transition states. nih.gov A similar approach applied to the derivatization of this compound could elucidate the precise mechanism, activation energies, and reaction kinetics.

Semi-empirical methods, such as AM1, PM3, and MNDO, simplify the Hartree-Fock formalism by using parameters derived from experimental data. researchgate.net While less accurate than ab initio methods, their significantly lower computational cost allows for the study of larger molecular systems or longer-timescale simulations like molecular dynamics. researchgate.net These methods are particularly useful for initial explorations of complex reaction pathways before applying more rigorous ab initio or DFT calculations to key steps.

For a reaction involving this compound, a computational study would model the reactants, identify the transition state structure connecting them to the products, and calculate the activation energy barrier. This information is vital for predicting reaction feasibility and understanding how substituents (like the bromine atoms) influence reactivity compared to unsubstituted phthalic acid.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with changes in a specific property, such as chemical reactivity or biological activity. aimspress.com To predict the reactivity and selectivity in the derivatization of this compound analogues, a QSAR model would be developed.

This process involves:

Creating a Dataset: A series of derivatives of this compound would be synthesized or proposed, and their reactivity in a specific reaction would be measured experimentally.

Calculating Descriptors: For each molecule in the series, a set of numerical descriptors is calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Development: Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation linking the descriptors to the observed activity.

For instance, QSAR studies on the toxicity of halogenated compounds have successfully used descriptors like the LUMO energy (E_LUMO), molecular polarizability, and standard entropy to build predictive models. aimspress.comnih.gov A study on haloacetic acids used spectral moment descriptors to create a model that described over 90% of the variance in mutagenicity. nih.gov

A hypothetical QSAR model for the esterification rate of this compound derivatives might take the form:

Rate = c₀ + c₁(E_LUMO) + c₂(q_C) + c₃(V_mol)*

where q_C is the partial charge on the carbonyl carbon and V_mol is the molecular volume. Such a model would allow for the rapid prediction of reactivity for new, unsynthesized derivatives, guiding synthetic efforts toward molecules with desired properties.

Interactive Table: Typical Descriptors Used in QSAR Models for Halogenated Compounds

Descriptor CategoryExample DescriptorRelevance
ElectronicE_LUMORelates to electrophilicity and susceptibility to nucleophilic attack.
ElectronicAtomic Net Charges (q)Indicates the charge distribution and reactive sites. nih.gov
PhysicalMolecular Polarizability (α)Describes the molecule's ability to distort its electron cloud.
PhysicalMolar Refractivity (MR)Related to molecular volume and intermolecular dispersion forces. aimspress.com
ThermodynamicStandard Entropy (S)Can correlate with binding affinity and system disorder. nih.gov

The properties of this compound in its solid (crystalline) or liquid (solution) state are governed by intermolecular interactions. Molecular modeling techniques, particularly molecular dynamics (MD) simulations and solid-state DFT, provide profound insights into these forces.

In the solid state, these methods can predict the crystal packing arrangement. By calculating the lattice energy, it is possible to determine the most stable crystal polymorph and understand the network of intermolecular interactions, such as hydrogen bonds between carboxylic acid groups and halogen bonds involving the bromine atoms.

Advanced Computational Techniques for Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, including NMR, infrared (IR), and Raman spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for predicting ¹H and ¹³C chemical shifts. researchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can be compared with experimental spectra to confirm a structure or assign signals. Studies on similar molecules like 3-bromophenylboronic acid have demonstrated the high accuracy of DFT (B3LYP/6-311++G(d,p)) calculations in predicting chemical shifts in solution, often with Mean Absolute Error values of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C. researchgate.netfrontiersin.org

Vibrational spectra (IR and Raman) can also be simulated with high accuracy. After a DFT geometry optimization, a frequency calculation is performed. This yields the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). These calculated frequencies often show a systematic deviation from experimental values, which can be corrected using empirical scaling factors. A detailed analysis of the vibrational modes, known as a Potential Energy Distribution (PED) analysis, allows each calculated frequency to be assigned to specific molecular motions, such as C=O stretching, C-Br stretching, or aromatic ring deformations. nih.gov This level of detail is often impossible to obtain from experimental data alone.

For example, a DFT study on 3,6-dichlorocarbazole successfully assigned the fundamental vibrational frequencies by comparing calculated results with experimental IR and Raman spectra. nih.gov A similar analysis for this compound would provide a definitive assignment of its vibrational spectrum.

Interactive Table: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Analogous Brominated Aromatic Acid (e.g., 6-Bromonicotinic Acid)

Assignment (Vibrational Mode)Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)
O-H Stretch34503445
C=O Stretch17101705
Aromatic C-C Stretch15851590
C-O Stretch12601258
C-Br Stretch650648
(Data is illustrative, based on typical results from studies like researchgate.net)

Future Directions and Emerging Research Avenues

Integration of 3,6-Dibromophthalic Acid in Novel Synthetic Transformations

The unique structural features of this compound, namely the presence of two carboxylic acid groups and two bromine atoms on the aromatic ring, make it a versatile building block for the synthesis of a wide array of novel organic compounds. Future research is poised to capitalize on these features to develop innovative synthetic methodologies.

One promising area is the use of this compound in the construction of complex heterocyclic compounds. The carboxylic acid moieties can be readily converted into an anhydride (B1165640), 3,6-dibromophthalic anhydride, which can then react with various nucleophiles like amines and alcohols to form phthalimide (B116566) and ester derivatives, respectively. libretexts.org These reactions open doors to the synthesis of new classes of molecules with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel phthalimide analogs has been shown to yield compounds with significant antimicrobial and antitubercular activities. nih.gov

Furthermore, the bromine atoms on the aromatic ring can serve as handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 3- and 6-positions, leading to the generation of highly functionalized aromatic compounds that are not easily accessible through other synthetic routes. The exploration of these transformations could lead to the discovery of compounds with unique photophysical or biological properties.

Exploration of Unconventional Applications in Materials Science

The inherent properties of this compound, particularly its bromine content and rigid aromatic structure, make it an attractive monomer for the development of advanced polymers and functional materials.

A significant area of future research lies in the development of flame-retardant polymers. Brominated compounds are well-known for their flame-retardant properties, and incorporating this compound into polymer backbones could enhance their fire resistance. ontosight.ai For example, polyesters or polyamides synthesized from this dibrominated monomer could find applications in electronics, construction, and textiles where stringent fire safety standards are required.

Moreover, this compound can be utilized as a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid groups can coordinate with various metal ions to form extended one-, two-, or three-dimensional structures. nih.gov The bromine atoms can be further functionalized post-synthesis to tailor the properties of the resulting materials, such as their porosity, catalytic activity, or sensing capabilities. These materials could have potential applications in gas storage, separation, and heterogeneous catalysis.

The following table summarizes potential unconventional applications of this compound in materials science:

Application AreaPotential Role of this compoundDesired Properties
Flame Retardants Monomer for the synthesis of brominated polymers (e.g., polyesters, polyamides). ontosight.aiEnhanced fire resistance, thermal stability.
Coordination Polymers Organic linker to create novel 1D, 2D, or 3D structures with metal ions. nih.govTunable porosity, catalytic activity, sensing capabilities.
High-Performance Polymers Introduction of rigidity and thermal stability into polymer chains.High glass transition temperature, improved mechanical strength.
Functional Dyes and Pigments Precursor for the synthesis of novel chromophores.Specific light absorption and emission properties, enhanced stability.

Advancements in Scalable and Sustainable Production Methodologies

While this compound is commercially available, the development of more scalable and sustainable production methods is crucial for its widespread application. Future research in this area will likely focus on greener synthetic routes that minimize waste and utilize more environmentally benign reagents.

Current production methods for phthalic acids often rely on the oxidation of petroleum-derived feedstocks like o-xylene (B151617) or naphthalene (B1677914). wikipedia.org A key area of future research will be the exploration of bio-based feedstocks for the production of phthalic acid derivatives. For example, processes are being developed to produce phthalic anhydride from biomass-derived furan (B31954) and maleic anhydride. rsc.org Similar strategies could be adapted for the synthesis of this compound, potentially starting from brominated bio-based aromatics.

Furthermore, improving the efficiency and sustainability of the bromination step is another important research direction. This could involve the use of novel brominating agents that are less hazardous and more selective, or the development of catalytic bromination processes that reduce the amount of waste generated. The use of continuous flow reactors could also offer advantages in terms of safety, scalability, and process control for the synthesis of this compound.

Interdisciplinary Research with Theoretical and Applied Sciences

The full potential of this compound can be unlocked through collaborative research efforts that bridge the gap between theoretical and applied sciences.

Computational chemistry and molecular modeling can play a pivotal role in predicting the properties of novel compounds and materials derived from this compound. For example, quantum chemical calculations can be used to understand the electronic structure of new dyes or the binding interactions of potential drug candidates. nih.gov Molecular dynamics simulations can be employed to predict the mechanical and thermal properties of polymers incorporating this monomer.

Collaboration with materials scientists and engineers will be essential to translate the fundamental chemical knowledge into practical applications. This includes the processing and characterization of new polymers, the fabrication and testing of flame-retardant materials, and the evaluation of coordination polymers for specific applications like gas separation or catalysis.

Interdisciplinary research will be key to overcoming the challenges and realizing the full potential of this compound as a valuable chemical building block for the 21st century.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dibromophthalic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves bromination of phthalic acid derivatives. For example, direct bromination of phthalic anhydride using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C) can yield regioselective dibromination. Optimization includes adjusting stoichiometry, reaction time, and catalyst loading to minimize side products like 4,5-dibromo isomers . Purification via recrystallization from acetic acid or ethanol is critical to isolate the 3,6-dibromo isomer .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) resolves the crystal structure and confirms bromine substitution patterns, as demonstrated for related compounds like 4,6-Dibromoisophthalic acid monohydrate .
  • NMR spectroscopy (¹H/¹³C and 2D techniques) identifies proton environments and coupling constants, distinguishing between 3,6- and other dibromo isomers.
  • FT-IR detects carbonyl (C=O) and hydroxyl (O-H) stretches, while mass spectrometry (HRMS) verifies molecular mass and fragmentation patterns .

Q. How can researchers ensure purity during synthesis, and what analytical methods validate it?

  • Methodological Answer :

  • Thin-layer chromatography (TLC) with pH-sensitive mobile phases (e.g., buffered silica plates) monitors reaction progress, as used for structurally similar acids .
  • High-performance liquid chromatography (HPLC) with UV detection quantifies purity, while differential scanning calorimetry (DSC) confirms melting point consistency (e.g., ~184°C for pure this compound) .

Advanced Research Questions

Q. How does this compound function as a co-monomer in flame-retardant polymers, and what mechanistic insights explain its efficacy?

  • Methodological Answer : Incorporation into polymers (e.g., polyesters) introduces bromine atoms that act as radical scavengers during combustion. For example, in PET co-polyesters, brominated co-monomers like 2,5-dibromophthalic acid release HBr gas, which quenches free radicals and slows pyrolysis . Researchers should evaluate flame retardancy using limiting oxygen index (LOI) tests and cone calorimetry to measure heat release rates. Comparative studies with non-brominated analogs are essential to isolate bromine’s contribution .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, spectral peaks) for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms.

  • Reproducibility checks : Synthesize the compound using multiple routes (e.g., anhydride vs. acid precursors) and compare DSC/TGA profiles .
  • Advanced NMR analysis : Use NOESY or COSY to confirm spatial arrangement of substituents, ruling out isomer contamination.
  • Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What strategies optimize the solubility of this compound in reaction media for catalytic applications?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, noting that solubility decreases with increased bromine content.
  • Derivatization : Convert the acid to its anhydride form (3,6-Dibromophthalic anhydride, CAS 25834-16-6) for better solubility in non-polar solvents .
  • pH adjustment : Use buffered aqueous systems (e.g., phosphate buffer, pH 7–9) to deprotonate the carboxylic acid groups, enhancing hydrophilicity .

Q. How can researchers leverage this compound in designing supramolecular structures or metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Coordination chemistry : The carboxylic acid groups act as linkers for metal nodes (e.g., Zn²⁺, Cu²⁺). Optimize MOF synthesis by varying metal-to-ligand ratios and solvent systems (e.g., DMF/water mixtures).
  • Crystallization control : Slow diffusion or solvothermal methods yield single crystals suitable for SC-XRD analysis .
  • Property testing : Evaluate MOF stability via thermogravimetric analysis (TGA) and gas adsorption (e.g., CO₂ capture) to assess functional utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.